
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining benzimidazole, naphthalene, and pyrrolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalene and pyrrolone groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of raw materials, reaction conditions, and purification techniques are tailored to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions or as a precursor for designing bioactive molecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzimidazole moiety, in particular, is known for its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for use in electronic devices and other high-performance applications.
作用機序
The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The naphthalene and pyrrolone groups may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one apart is its unique combination of structural features. The presence of the naphthalene group, in particular, adds to its electronic properties and potential applications in materials science. Additionally, the specific substitution pattern on the benzimidazole ring can influence its biological activity and binding interactions.
特性
IUPAC Name |
5-amino-4-(1-methylbenzimidazol-2-yl)-1-naphthalen-2-yl-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-25-18-9-5-4-8-17(18)24-22(25)20-19(27)13-26(21(20)23)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13,23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQYVMLUSQZEKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC5=CC=CC=C5C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide](/img/structure/B7850802.png)
![N,N-dimethyl-1-(4-methylphenyl)-N'-[(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]ethane-1,2-diamine](/img/structure/B7850813.png)
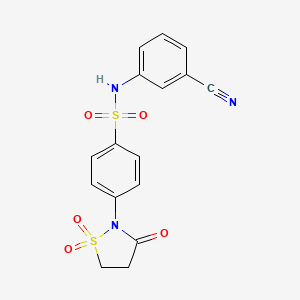

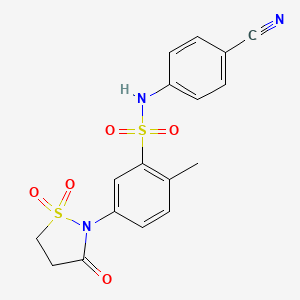
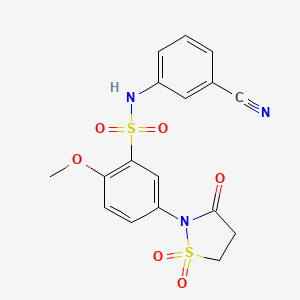

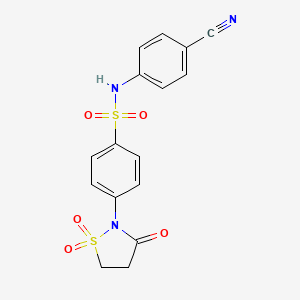
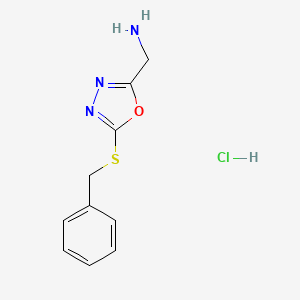
![4-Chloro-3-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]benzoic acid](/img/structure/B7850852.png)
![2-[[(3aR,6aS)-3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7850866.png)
![5-amino-1-[(2-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7850874.png)
![N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7850877.png)
